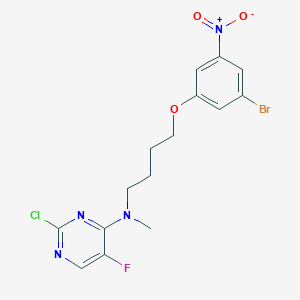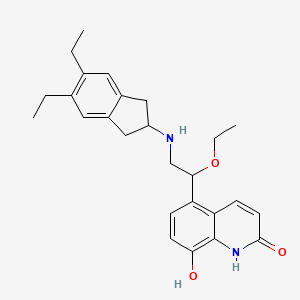![molecular formula C8H6BrClN2 B13043486 6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13043486.png)
6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities .
Preparation Methods
The synthesis of 6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often employ bases like sodium bicarbonate or potassium carbonate in polar solvents such as methanol or ethanol under reflux conditions .
Chemical Reactions Analysis
6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Radical Reactions: These are often used for the direct functionalization of the imidazo[1,2-A]pyridine scaffold.
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs, particularly for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Due to its structural properties, it is used in the development of new materials.
Mechanism of Action
The mechanism of action of 6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, the nature of the substituent in the C6 position of the imidazo[1,2-A]pyridine ring can influence its activity against certain enzymes, such as Rab geranylgeranyl transferase (RGGT) . This interaction can disrupt biological processes, leading to its observed biological effects.
Comparison with Similar Compounds
6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine can be compared with other imidazo[1,2-A]pyridine derivatives, such as:
2-Ethyl-6-chloro imidazo[1,2-A]pyridine: Known for its improved potency against extracellular and intracellular Mycobacterium tuberculosis.
Methyl 6-bromo-1H-imidazo[1,2-A]pyridine-8-carboxylate: Used as an intermediate in organic synthesis.
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C8H6BrClN2 |
|---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
6-bromo-8-(chloromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c9-7-3-6(4-10)8-11-1-2-12(8)5-7/h1-3,5H,4H2 |
InChI Key |
XFZVKXVVKORSHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043461.png)



